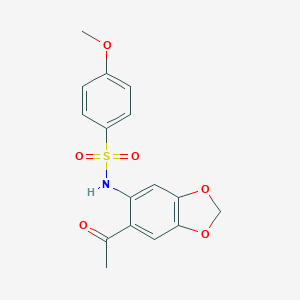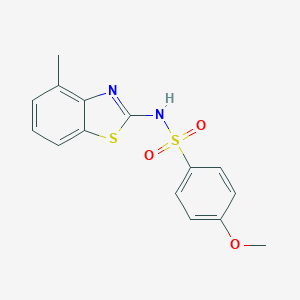
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
CDMB is known to bind to certain proteins in the body, including the sigma-2 receptor and TRPM8 ion channel. The binding of CDMB to these proteins can result in a range of biochemical and physiological effects, including changes in protein function and signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. CDMB has also been shown to exhibit analgesic (pain-relieving) effects through its interaction with the TRPM8 ion channel. Additionally, CDMB has been shown to modulate calcium signaling in cells, which can have a range of downstream effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMB in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CDMB has been shown to exhibit a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, one limitation of using CDMB in lab experiments is its relatively low potency compared to other compounds, which can limit its usefulness in certain applications.
Direcciones Futuras
There are a number of future directions for research involving CDMB, including its potential use as a therapeutic agent for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in a variety of scientific research fields. Finally, the development of more potent derivatives of CDMB could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of CDMB involves the reaction of 3-chloro-4-methylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond between the two reactants, resulting in the formation of CDMB. The synthesis of CDMB is a relatively simple process and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
CDMB has been shown to exhibit a range of scientific research applications, including its use as a tool for studying the function of certain proteins in the body. CDMB has been used as a ligand for the sigma-2 receptor, a protein that has been implicated in a range of diseases including cancer, Alzheimer's disease, and schizophrenia. CDMB has also been used as a tool for studying the function of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Propiedades
Fórmula molecular |
C16H16ClNO3 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-8-11(9-13(10)17)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
OIUAHJIBXAUHKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)